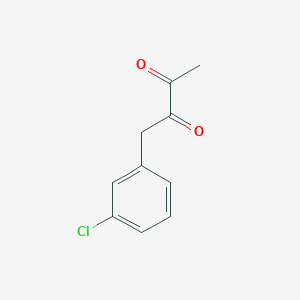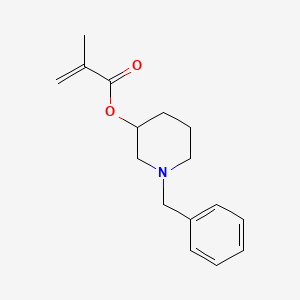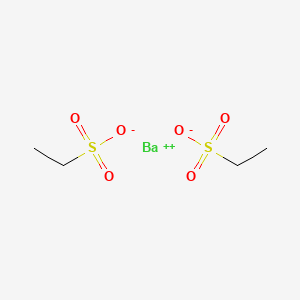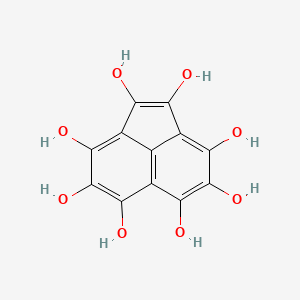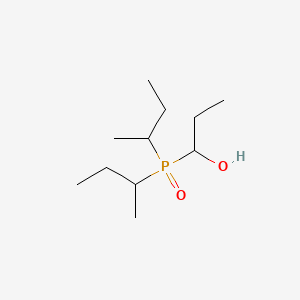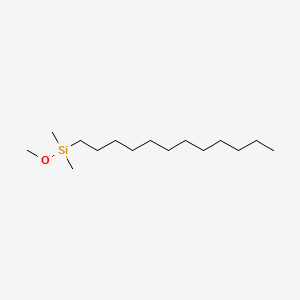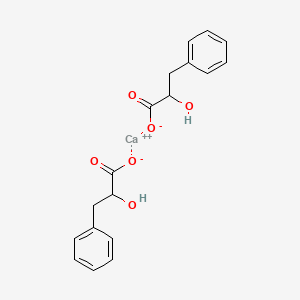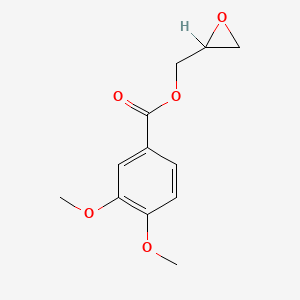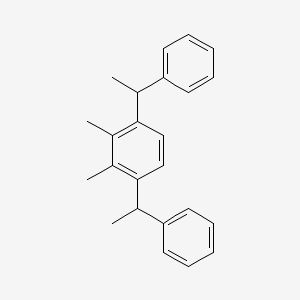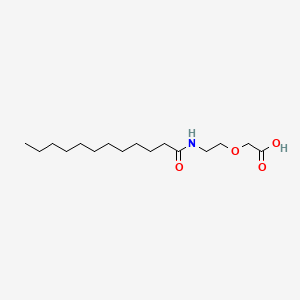
Einecs 234-624-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 234-624-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 234-624-1 involves specific synthetic routes and reaction conditions. The compound can be synthesized through various chemical reactions, including the use of gas chromatography combined with mass spectrometry (GC/MS) techniques . These methods ensure the purity and quality of the compound, making it suitable for industrial and research applications.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are designed to produce the compound in significant quantities while maintaining high standards of safety and efficiency. The use of advanced analytical techniques, such as GC/MS, plays a crucial role in monitoring and controlling the production process .
Chemical Reactions Analysis
Types of Reactions: Einecs 234-624-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further chemical processes or as intermediates in the synthesis of other compounds .
Scientific Research Applications
Einecs 234-624-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and analytical techniques. In biology, the compound is employed in studies related to cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in pharmaceutical formulations. Additionally, the compound finds applications in industrial processes, such as the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 234-624-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used .
Comparison with Similar Compounds
Einecs 234-624-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds share certain chemical properties and applications but may differ in their specific molecular structures and mechanisms of action. Some similar compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide . The uniqueness of this compound lies in its specific chemical structure and the range of applications it supports.
Properties
CAS No. |
12017-67-3 |
|---|---|
Molecular Formula |
Co5Pr |
Molecular Weight |
435.5736 g/mol |
IUPAC Name |
cobalt;praseodymium |
InChI |
InChI=1S/5Co.Pr |
InChI Key |
PAVWDQYSBPADEU-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


